![molecular formula C10H6FN3 B2864033 2-{[(4-fluorophenyl)amino]methylidene}propanedinitrile CAS No. 195243-31-3](/img/structure/B2864033.png)
2-{[(4-fluorophenyl)amino]methylidene}propanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(4-fluorophenyl)amino]methylidene}propanedinitrile is an organic compound with the molecular formula C10H6FN3. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a fluorophenyl group attached to an aminomethylidene moiety, which is further connected to a propanedinitrile backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-fluorophenyl)amino]methylidene}propanedinitrile typically involves the reaction of 4-fluoroaniline with malononitrile. The reaction is carried out under basic conditions, often using a base such as sodium hydride or sodium alkoxide. The reaction proceeds through the formation of an intermediate imine, which then undergoes cyclization to form the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes as laboratory-scale synthesis. the process is optimized for large-scale production, involving continuous flow reactors and automated systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-{[(4-fluorophenyl)amino]methylidene}propanedinitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of acetic anhydride.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitration using nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of corresponding oxides and hydroxyl derivatives.
Reduction: Formation of amines and reduced nitrile derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
2-{[(4-fluorophenyl)amino]methylidene}propanedinitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of heterocyclic compounds and dyes.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-{[(4-fluorophenyl)amino]methylidene}propanedinitrile involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its bioactive effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-fluorobenzylidene)malononitrile
- 2-(4-fluorophenylmethylene)malononitrile
- 4-fluorobenzalmalononitrile
Uniqueness
2-{[(4-fluorophenyl)amino]methylidene}propanedinitrile is unique due to its specific structural features, such as the presence of both fluorophenyl and aminomethylidene groups. These features contribute to its distinct chemical reactivity and bioactivity, making it a valuable compound in various research applications .
Properties
IUPAC Name |
2-[(4-fluoroanilino)methylidene]propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FN3/c11-9-1-3-10(4-2-9)14-7-8(5-12)6-13/h1-4,7,14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGDDRIKHWMGNAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC=C(C#N)C#N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
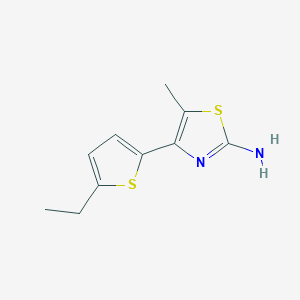
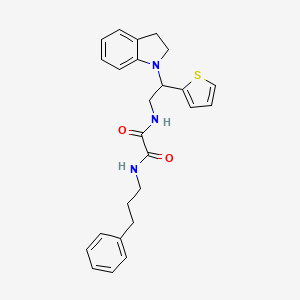
![8-(4-ethoxyphenyl)-4-oxo-N-(pyridin-4-ylmethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2863954.png)
![2-[4-(5,7-dimethyl-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]quinoxaline](/img/structure/B2863955.png)
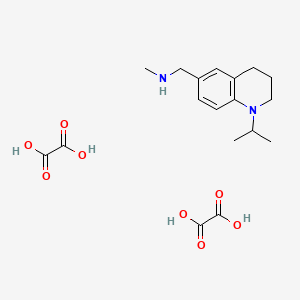
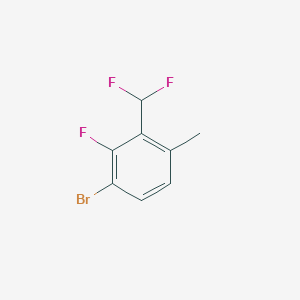
![3-[(Methoxycarbonyl)amino]propanoic acid](/img/structure/B2863958.png)
![{[(4-BROMOPHENYL)METHYL]CARBAMOYL}METHYL 3-FLUOROBENZOATE](/img/structure/B2863959.png)
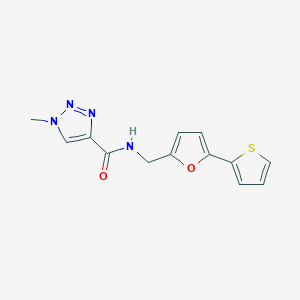
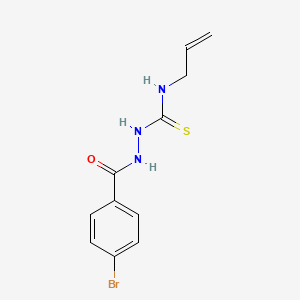
![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(4-chlorobenzyl)urea](/img/structure/B2863968.png)


![2-(2,4-dichlorophenoxy)-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B2863971.png)
